(3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Description
(3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a chiral oxazoline ligand with the molecular formula C15H11BrN2O and a molecular weight of 315.16 g/mol (CAS: 2757083-33-1) . Its structure features a fused indenoxazole core with a 5-bromopyridinyl substituent at the 2-position, adopting the (3aS,8aR) stereochemistry. This compound is primarily employed in asymmetric catalysis, where its bromine atom enhances electron-withdrawing properties and stabilizes metal-ligand coordination complexes. Key applications include enantioselective fluorination and C–H functionalization reactions .
Properties
IUPAC Name |
(3aR,8bS)-2-(5-bromopyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-10-5-6-12(17-8-10)15-18-14-11-4-2-1-3-9(11)7-13(14)19-15/h1-6,8,13-14H,7H2/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQRABKCFHVOFA-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic synthesis. One common approach is the copper-catalyzed intramolecular formal one-carbon insertion into esters through cascade diyne cyclization/[1,2]-acyl shift pathway . This method enables the atom-economical synthesis of complex molecules under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism by which (3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
The pyridine moiety’s substitution pattern significantly influences catalytic performance and synthetic accessibility. Below is a comparative analysis:
Table 1: Substituent Effects on Pyridine-Modified Indenoxazole Ligands
Key Observations:
- Steric Influence : The benzhydryl-substituted analog exhibits significantly higher steric bulk (MW = 402.49), which may hinder substrate access in catalytic cycles but improve enantioselectivity in specific reactions .
- Synthetic Yields : Substituents like trifluoromethyl or methyl groups are synthetically accessible (yields >95%), whereas naphthyl derivatives face challenges (e.g., 12% yield) due to steric hindrance during coupling steps .
Core Structural Modifications
Modifications to the indenoxazole core or linker groups alter ligand rigidity and metal-binding capacity:
Table 2: Core and Linker Modifications in Indenoxazole Ligands
Key Observations:
- Linker Flexibility : Rigid linkers (e.g., bis-phenylpropane in L7) enhance stereochemical control, while methoxy groups (L9) improve solubility without compromising yield .
- Bridged Systems: Methylenebis-indenoxazole ligands simplify synthesis but show lower enantioselectivity (50% e.e.) compared to the bromopyridinyl target compound .
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